1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride
CAS No.: 1081772-06-6
Cat. No.: VC0163976
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1081772-06-6 |
|---|---|
| Molecular Formula | C12H18ClNO |
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H |
| Standard InChI Key | XTCDQRBKOHSIMB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)C(C)NC)C.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C(C)NC)C.Cl |
Introduction
Chemical Properties and Structure
Molecular Identification
1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride is uniquely identified through several standardized chemical identifiers. The compound is registered with CAS number 1081772-06-6, providing a definitive reference point for researchers and regulatory authorities. The molecular formula of the compound is C12H18ClNO, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. Its systematic IUPAC name fully describes its chemical structure with all functional groups clearly identified. Additional identification parameters include its Standard InChI: InChI=1S/C12H17NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H and Standard InChIKey: XTCDQRBKOHSIMB-UHFFFAOYSA-N, which provide unique digital representations essential for database integration and compound verification.
Physical Properties
The physical properties of 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride include a precisely determined molecular weight of 227.73 g/mol. The compound belongs to the broader class of synthetic cathinones, which typically share certain physical characteristics. The hydrochloride salt form enhances stability and solubility in polar solvents compared to its free base counterpart, making it more suitable for laboratory applications and analysis. The presence of the hydrochloride group contributes approximately 36.46 g/mol to the total molecular weight, indicating that the free base form would have a molecular weight of approximately 191.27 g/mol, similar to its structural isomers .
Structural Characteristics
The structural characteristics of 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride feature several distinctive elements that define its chemical properties and biological activity. The compound contains a phenyl ring with methyl group substitutions specifically at positions 3 and 4, distinguishing it from isomeric compounds such as the 3,5-dimethylphenyl variant . The beta-keto moiety (propan-1-one) and alpha carbon methylamino group represent the core cathinone structure. These specific dimethyl substitutions on the aromatic ring likely influence its potency and selectivity for various neurotransmitter receptors compared to similar compounds. The positioning of these methyl groups affects the electron distribution throughout the molecule, potentially altering its binding affinity and pharmacological profile compared to other synthetic cathinones.
Pharmacology and Mechanism of Action
Neurotransmitter Interactions
1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride primarily exerts its biological effects through interactions with monoamine neurotransmitter systems. Research indicates that the compound functions through the inhibition of monoamine transporters, particularly those responsible for the reuptake of dopamine and norepinephrine. This inhibitory action results in increased concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The dimethyl substitutions at positions 3 and 4 likely confer specific binding characteristics that influence the compound's affinity and selectivity for different monoamine transporters. This pharmacological mechanism parallels that of other synthetic cathinones while potentially offering a unique profile based on its specific structural features.
Stimulant Properties
The stimulant properties of 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride stem from its ability to increase synaptic concentrations of dopamine and norepinephrine. These effects are comparable to those produced by amphetamines, though with potential differences in potency, duration, and specific subjective effects. The increased neurotransmission resulting from transporter inhibition typically manifests as central nervous system stimulation. When compared with other synthetic cathinones such as methcathinone, which exhibits strong CNS effects, 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride may present a distinct profile of stimulant activity due to its unique structural features. The specific pharmacodynamic properties, including onset, duration, and intensity of stimulant effects, remain areas for further investigation.
Comparison with Similar Compounds
The pharmacological profile of 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride can be contextually understood through comparison with related cathinone derivatives. While methcathinone produces strong central nervous system effects with limited therapeutic applications, and mephedrone functions as a stimulant with ongoing research interest, 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride's specific substitution pattern likely results in a distinct pharmacological signature. Structurally similar compounds such as 3,4-Dimethylethcathinone, which features an ethylamino group instead of a methylamino group, provide important comparative data points for understanding structure-activity relationships within this chemical class . These structural variations, despite appearing minor, can significantly alter receptor binding profiles and subsequent biological effects.
Research Applications and Synthesis
Laboratory Research Applications
1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride is exclusively designated for research use, specifically prohibited from human or veterinary applications. In laboratory settings, the compound serves valuable research purposes for investigating structure-activity relationships of synthetic cathinones and their interactions with monoamine transport systems. Research applications focus on understanding how specific structural modifications affect pharmacological properties, potentially informing the development of therapeutically relevant compounds or enhancing the understanding of addictive mechanisms. The compound's clearly defined structural parameters make it suitable for comparative studies with other cathinone derivatives, contributing to the broader field of neuropharmacology research.
Analytical Characterization
Analytical characterization of 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride typically employs multiple complementary techniques to confirm identity and purity. Standard analytical methods would include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-resolution mass spectrometry (HRMS) for precise molecular weight determination, and various chromatographic techniques for purity assessment . The compound's specific spectral characteristics, such as characteristic proton NMR signals for the aromatic protons and methyl groups at positions 3 and 4 of the phenyl ring, would provide definitive identification. International collaborative exercises, such as those conducted by UNODC, frequently include synthetic cathinones in their analytical proficiency testing programs, highlighting the importance of reliable analytical methodologies for these compounds .
Comparative Analysis with Related Compounds
Pharmacological Differentiations
The pharmacological differentiation between 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride and its structural analogues stems primarily from how their specific molecular configurations interact with biological targets. The position of methyl groups on the phenyl ring (3,4 versus 3,5 or other arrangements) affects the electronic distribution and steric properties of the molecule, potentially altering binding characteristics at monoamine transporters . Similarly, modifications to the amino group, such as substitution of an ethyl group for a methyl group, can influence receptor selectivity, metabolism, and duration of action. These structure-activity relationships provide valuable insights for understanding the broader pharmacological landscape of synthetic cathinones and inform both research applications and regulatory approaches.
Comparative Data Table
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